molecular formula C21H22N4O3S2 B3310476 4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946206-28-6

4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3310476
CAS No.: 946206-28-6
M. Wt: 442.6 g/mol
InChI Key: JSLDCPSDBZJULV-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound integrates a sulfonamide group at the benzene ring (para-position to the methoxy group) and a 2-methylphenyl substituent on the triazole moiety.

  • Sulfonamide coupling: Similar to and , where sulfonamide precursors react with isothiocyanates or halogenated intermediates under reflux conditions .
  • Triazolothiazole formation: Photolytic or thermal cyclization of sulfilimines or hydrazinecarbothioamides, as seen in and , to construct the triazole-thiazole fused system .

The methoxy and methyl groups on the benzene ring likely enhance solubility and modulate electronic effects, while the 2-methylphenyl group on the triazole may influence steric interactions in biological targets.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-6-4-5-7-18(14)20-23-21-25(24-20)16(13-29-21)10-11-22-30(26,27)17-8-9-19(28-3)15(2)12-17/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDCPSDBZJULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-methylbenzaldehyde and 2-methylphenyl derivatives. The synthesis process may involve:

    Formation of the triazolo-thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonamide formation: This step involves the reaction of the intermediate with sulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the thiazole and triazole rings are known to enhance the efficacy against bacterial strains and fungi. A study demonstrated that derivatives of triazoles showed potent activity against various pathogens, suggesting that this compound could be explored for similar effects .

Anticancer Potential

Triazole-containing compounds have been reported to possess anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation. A case study on structurally related compounds indicated that they could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . Further research is needed to evaluate the specific anticancer activity of 4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide.

Enzyme Inhibition

The compound's sulfonamide group may confer the ability to inhibit certain enzymes crucial for bacterial survival. Sulfonamides are known for their role as antibacterial agents by mimicking para-amino benzoic acid (PABA), thus inhibiting folate synthesis in bacteria . Investigating this compound's enzyme inhibition properties could lead to the development of new antibiotics.

Phytopathogenic Control

The compound's potential use as a fungicide or pesticide is noteworthy. Similar compounds have shown efficacy against various phytopathogenic microorganisms. Research highlights the effectiveness of thiazole derivatives in controlling plant diseases caused by fungi . This application could be explored further with this compound.

Herbicidal Activity

Preliminary studies suggest that compounds with similar chemical structures may exhibit herbicidal properties. The ability to disrupt plant growth by interfering with metabolic pathways could position this compound as a candidate for herbicide development .

Comparative Analysis of Related Compounds

Compound NameActivity TypeReference
Triazole Derivative AAntimicrobial
Sulfonamide BAntibacterial
Thiazole CAntifungal

Case Studies Summary

StudyFindings
Study on TriazolesInduced apoptosis in cancer cellsPotential anticancer applications
Research on ThiazolesEffective against fungal pathogensPossible use as fungicides

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Biological Implications
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole - 4-Methoxy-3-methylbenzene sulfonamide
- 2-Methylphenyl (triazole)
- Ethyl linker
Potential enhanced solubility (methoxy), steric bulk (methylphenyl)
4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)Ethyl]Benzamide () [1,2,4]Triazolo[4,3-b]pyridazin - Benzamide (vs. sulfonamide)
- Trifluoromethylbenzylthio group
Increased lipophilicity (CF₃), altered target binding due to pyridazin core
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones () 1,2,4-Triazole - Sulfonylphenyl
- Difluorophenyl
- Thione tautomer
Tautomerism affects reactivity; halogen substituents enhance electronegativity
2-Methylthio-1,2,4-Triazolo[3,2-b]Benzothiazole (7a, ) [1,2,4]Triazolo[3,2-b]benzothiazole - Methylthio group
- Unsubstituted benzothiazole
Simpler structure; methylthio may confer metabolic stability
N-(2-Phenyl-1,3-Thiazol-5-Yl)Acetamide Derivatives () Benzimidazole-triazole-thiazole - Phenoxymethyl linker
- Varied aryl thiazole substituents (F, Br, Me, OMe)
Flexible binding via triazole-thiazole interactions; halogenated groups improve target affinity

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target’s sulfonamide group is expected to show νS=O stretches near 1150–1350 cm⁻¹, akin to ’s sulfonylphenyl derivatives. Absence of C=O bands (unlike amides in ) confirms sulfonamide identity .
  • NMR: The ethyl linker’s protons should appear as a triplet (δ ~2.8–3.5 ppm) and quartet (δ ~3.5–4.0 ppm), distinct from ’s phenoxymethyl acetamide protons (δ ~4.5–5.5 ppm) .

Biological Activity

4-Methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a sulfonamide group and a triazolo-thiazole moiety, which are known to impart various pharmacological properties. This article aims to explore the biological activity of this compound by reviewing existing literature, highlighting its mechanisms of action, and discussing relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound reflects its intricate structure:

Property Details
IUPAC NameThis compound
Molecular FormulaC21H22N4O3S
Molecular Weight398.49 g/mol

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. The compound may exhibit enzyme inhibition or receptor modulation, leading to various pharmacological effects. For instance:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with triazole and thiazole moieties often display anti-inflammatory activity through the inhibition of inflammatory mediators.

Biological Activities

Research has documented several biological activities associated with this compound and its structural analogs:

Antimicrobial Activity

A study on related compounds indicates that sulfonamides exhibit broad-spectrum antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances this activity by potentially disrupting cellular processes in bacteria .

Anti-inflammatory Properties

Compounds containing thiadiazole and triazole structures have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes .

Anticancer Potential

Research has highlighted that derivatives of triazolo-thiazole compounds demonstrate significant anticancer activity. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antibacterial Efficacy : A study reported that a derivative with a similar structure demonstrated potent antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Studies : Another investigation revealed that triazole-containing compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications .

Q & A

Q. Key Reagents :

  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions.
  • Solvents: DMF or THF for polar aprotic conditions.

Advanced: How can reaction yields be optimized during triazolo-thiazole core synthesis?

Answer:
Optimization requires systematic parameter analysis:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization kinetics but may increase side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction homogeneity .
  • Catalyst Loading : Pd-based catalysts at 5–10 mol% balance cost and efficiency .

Q. Example Protocol :

ParameterOptimal RangeImpact on Yield
Temperature80°C70–80% yield
SolventDMF15% increase vs. THF
Reaction Time12–24 hrsAvoids decomposition

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions and bond connectivity (e.g., sulfonamide protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.12) .
  • HPLC : Purity >95% assessed using C18 columns with UV detection (λ = 254 nm) .

Advanced: How do substituents influence enzyme inhibitory activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 2-Methylphenyl Group : Enhances hydrophobic interactions with carbonic anhydrase active sites, increasing inhibition (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Methoxy Group : Improves solubility but reduces binding affinity if steric hindrance occurs .

Q. Substituent Effects Table :

SubstituentPositionBiological ImpactReference
2-MethylphenylTriazolo-thiazole↑ Enzyme affinity
4-MethoxyBenzene-sulfonamide↑ Solubility, ↓ IC₅₀
Fluorine (para)Phenyl ring↑ Selectivity for cholinesterase

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or impurity. Strategies include:

Standardized Assays : Replicate studies using identical enzyme sources (e.g., human recombinant vs. bovine carbonic anhydrase) .

Orthogonal Methods : Validate activity via fluorescence polarization and isothermal titration calorimetry (ITC) .

Purity Reassessment : Use DSC/TGA to exclude thermal degradation artifacts .

Basic: What role does the sulfonamide group play in biological activity?

Answer:
The sulfonamide acts as a zinc-binding group (ZBG) in enzyme inhibition:

  • Carbonic Anhydrase : Coordinates with Zn²⁺ in the active site, disrupting catalysis .
  • Cholinesterase : Forms hydrogen bonds with catalytic triad residues (e.g., Ser203) .

Methodological Note : Replace sulfonamide with carboxylate to test ZBG dependency .

Advanced: How do environmental factors affect stability and bioavailability?

Answer:

  • pH : Solubility decreases below pH 6 due to protonation of the sulfonamide (-SO₂NH₂ → -SO₂NH₃⁺) .
  • Light Sensitivity : Degrades under UV light; store in amber vials with desiccants .
  • Temperature : Stable ≤25°C; DSC shows decomposition onset at 180°C .

Basic: How is the compound derivatized for SAR studies?

Answer:

  • Oxidation : Convert thioethers to sulfoxides/sulfones using H₂O₂ .
  • Alkylation : Introduce alkyl chains via Mitsunobu reaction (DIAD/PPh₃) .
  • Halogenation : Electrophilic substitution with NBS for brominated analogs .

Advanced: What computational methods support SAR studies?

Answer:

  • Docking Simulations : AutoDock Vina predicts binding poses in carbonic anhydrase (PDB: 3N6) .
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Correlate logP values with IC₅₀ using partial least squares regression .

Basic: How is purity assessed post-synthesis?

Answer:

  • Thermogravimetric Analysis (TGA) : Detects residual solvents (<0.5% weight loss up to 150°C) .
  • Differential Scanning Calorimetry (DSC) : Sharp melting endotherm confirms crystallinity .
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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